molecular formula C10H14ClF2NO B1432810 1-(3,4-Difluorophenoxy)butan-2-amine hydrochloride CAS No. 1824274-16-9

1-(3,4-Difluorophenoxy)butan-2-amine hydrochloride

Cat. No. B1432810
CAS RN: 1824274-16-9
M. Wt: 237.67 g/mol
InChI Key: JEVZSKNDAWRHPU-UHFFFAOYSA-N
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Description

“1-(3,4-Difluorophenoxy)butan-2-amine hydrochloride” is also known as 2-Amino-4-(3,4-difluorophenoxy)butylamine hydrochloride, DFPM HCl, or DFPBA.HCl. It is a chemical compound with the molecular formula C10H15ClF2NO .


Molecular Structure Analysis

The molecular weight of this compound is 237.67 . The InChI code is not available in the search results.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

Research has explored the synthesis of various chemical compounds and their potential applications in different fields. For instance, the study of butan-1-amine derivatives has shown increased cytotoxicity against certain cell lines, suggesting potential applications in cancer research. This includes the synthesis of compounds through amide bond formation and their subsequent evaluation using cellular assays, indicating the role of these derivatives in inhibiting enzymes that regulate cellular apoptosis (Chiang et al., 2009).

Material Science and Engineering

In the field of material science, the synthesis and characterization of butyrate and 1,3-dioxane derivatives have been conducted. These studies provide insights into the structural properties of these compounds, which could have implications for material design and engineering (Jebas et al., 2013).

Photophysical Properties and Self-Assembly Behaviors

Polyfluorene derivatives with primary amine groups have been synthesized, demonstrating unique photophysical properties and self-assembly behaviors. These characteristics are essential for applications in optoelectronics and nanotechnology, where molecular ordering and device fabrication play crucial roles (Guo et al., 2009).

Biocatalysis and Enantioselective Synthesis

The use of amine dehydrogenases for the biocatalytic synthesis of short chiral alkyl amines and amino alcohols highlights the potential of enzymatic methods in producing optically active molecules. This approach is particularly relevant for the pharmaceutical industry, where the demand for chiral amines as precursors to active pharmaceutical ingredients is high (Ducrot et al., 2021).

Asymmetric Catalysis

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. Their application in synthesizing a wide range of highly enantioenriched amines, including amino acids and amino alcohols, showcases their significance in asymmetric catalysis and synthesis (Ellman et al., 2002).

properties

IUPAC Name

1-(3,4-difluorophenoxy)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c1-2-7(13)6-14-8-3-4-9(11)10(12)5-8;/h3-5,7H,2,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVZSKNDAWRHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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